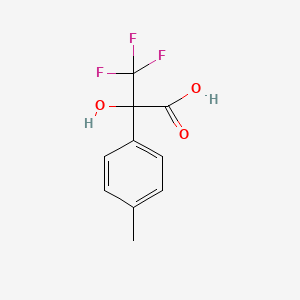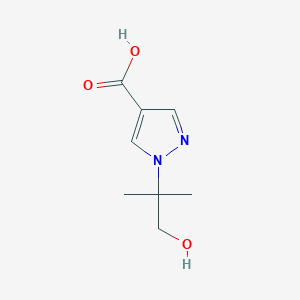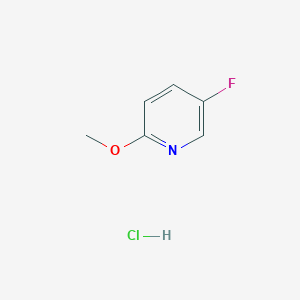
5-Fluoro-2-methoxypyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H6FNO·HCl. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxypyridine hydrochloride typically involves the fluorination of 2-methoxypyridine. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a nitro group, on the pyridine ring. This reaction can be carried out using reagents like sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through crystallization or distillation processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium nitrite (NaNO2) and hydrofluoric acid (HF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
5-Fluoro-2-methoxypyridine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The specific mechanism of action of 5-Fluoro-2-methoxypyridine hydrochloride is not well-documented. based on the presence of a fluorinated pyridine ring, it is likely to interact with biological targets through mechanisms similar to other fluorinated compounds. These interactions may involve the inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-hydroxypyridine: Another fluorinated pyridine derivative with a hydroxyl group instead of a methoxy group.
3-Fluoro-2-methoxypyridine: A positional isomer with the fluorine atom at the 3-position instead of the 5-position.
Uniqueness
5-Fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyridine ring can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C6H7ClFNO |
|---|---|
Poids moléculaire |
163.58 g/mol |
Nom IUPAC |
5-fluoro-2-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6FNO.ClH/c1-9-6-3-2-5(7)4-8-6;/h2-4H,1H3;1H |
Clé InChI |
ZVWFZXZDVHSIHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



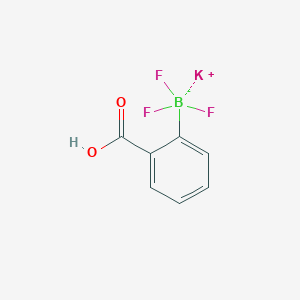

![Methyl 4-methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B15278322.png)
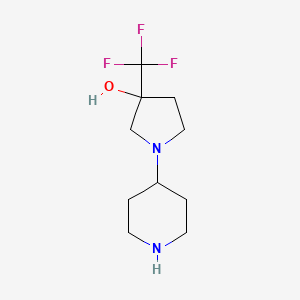
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)

![6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)

